DL-Lysine-2-13C dihydrochloride

Description

BenchChem offers high-quality DL-Lysine-2-13C dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Lysine-2-13C dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

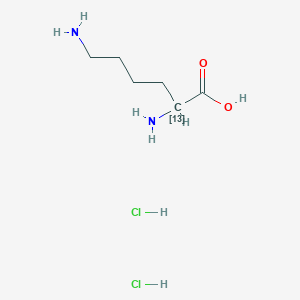

IUPAC Name |

2,6-diamino(213C)hexanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i5+1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBURJFZIMRPCZ-XLCWSWKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[13CH](C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583876 |

Source

|

| Record name | (2-~13~C)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286437-17-0 |

Source

|

| Record name | (2-~13~C)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Essence of Quantitative Proteomics and the Power of SILAC

An In-Depth Technical Guide to Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

In the post-genomic era, the focus has shifted from identifying individual proteins to understanding the dynamic nature of the entire proteome. Quantitative proteomics aims to determine the relative or absolute abundance of thousands of proteins within a sample, and how these abundances change in response to various stimuli, disease states, or therapeutic interventions. Among the various methods developed for this purpose, Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has emerged as a robust, accurate, and widely adopted metabolic labeling strategy.

SILAC is a powerful technique that introduces isotopically labeled amino acids into proteins in vivo, creating a distinct mass shift that can be precisely measured by mass spectrometry (MS). By comparing the signal intensities of the "light" (natural abundance) and "heavy" (isotope-labeled) forms of a peptide, one can accurately determine the relative abundance of the corresponding protein between different cell populations. This guide will delve into the fundamental principles of SILAC, provide detailed experimental protocols, discuss its applications, and offer insights into data analysis and interpretation.

Part 1: The Core Principles of SILAC

The fundamental premise of SILAC is the metabolic incorporation of non-radioactive, stable isotope-labeled amino acids into the entire proteome of living cells. This is achieved by growing one cell population in a "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine) and another population in a "heavy" medium containing the same amino acids but labeled with heavy isotopes, such as ¹³C or ¹⁵N (e.g., L-Arginine-¹³C₆ and L-Lysine-¹⁵N₂).

Since arginine and lysine are essential amino acids for most mammalian cell lines, they are not synthesized by the cells and must be obtained from the culture medium. This ensures that virtually all cellular proteins will incorporate the labeled amino acids. After a sufficient number of cell divisions (typically 5-6), the entire proteome of the "heavy" cell population will be labeled.

The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control). Following treatment, the cell populations are combined, and the proteins are extracted, digested (typically with trypsin, which cleaves after lysine and arginine residues), and analyzed by liquid chromatography-mass spectrometry (LC-MS).

Because the "light" and "heavy" peptides are chemically identical, they co-elute during chromatography and are detected simultaneously by the mass spectrometer. However, due to the incorporated heavy isotopes, they appear as distinct peaks separated by a known mass difference. The ratio of the intensities of these peptide pairs directly reflects the relative abundance of the protein from which they were derived in the two cell populations.

Diagram: The SILAC Workflow

Caption: The general workflow of a two-plex SILAC experiment.

Part 2: Experimental Design and Protocols

A successful SILAC experiment hinges on meticulous planning and execution. The following sections provide detailed protocols and critical considerations for each stage of the workflow.

Cell Line Selection and Media Formulation

Causality Behind Experimental Choices: The choice of cell line is paramount. The selected cell line must be auxotrophic for the amino acids to be labeled, meaning it cannot synthesize them endogenously. Most commonly used cell lines, such as HeLa, HEK293, and A549, are suitable for SILAC. It is crucial to use dialyzed fetal bovine serum (FBS) in the culture medium to eliminate the presence of unlabeled amino acids from the serum.

Protocol for SILAC Media Preparation:

-

Base Medium: Start with a custom amino acid-free formulation of a standard medium, such as DMEM or RPMI-1640.

-

Amino Acid Supplementation: Reconstitute the base medium by adding all essential amino acids, except for the ones to be used for labeling (typically arginine and lysine).

-

"Light" Medium: To a portion of the reconstituted medium, add normal ("light") L-Arginine and L-Lysine at their standard concentrations.

-

"Heavy" Medium: To another portion, add the stable isotope-labeled ("heavy") counterparts, for example, L-Arginine-¹³C₆ and L-Lysine-¹³C₆¹⁵N₂.

-

Serum: Supplement both "light" and "heavy" media with dialyzed FBS to a final concentration of 10-15%.

-

Sterilization: Filter-sterilize the complete media and store at 4°C.

Achieving Complete Labeling

Trustworthiness of the Protocol: To ensure accurate quantification, the incorporation of heavy amino acids must be complete (>95%). Incomplete labeling will lead to an underestimation of protein abundance changes.

Protocol for Verifying Labeling Efficiency:

-

Cell Adaptation: Culture the cells in the "heavy" medium for at least five to six cell doublings. This allows for the turnover of existing "light" proteins and the synthesis of new "heavy" proteins.

-

Small-Scale Test: After the adaptation period, harvest a small aliquot of the "heavy" labeled cells.

-

Protein Extraction and Digestion: Extract proteins and perform a tryptic digest.

-

MS Analysis: Analyze the peptide mixture by mass spectrometry.

-

Data Inspection: Search the MS data for peptide pairs. The intensity of the "light" peak should be negligible compared to the "heavy" peak. The labeling efficiency can be calculated as: Efficiency (%) = [Heavy Intensity / (Heavy Intensity + Light Intensity)] * 100.

The Experimental Phase: Treatment and Cell Harvesting

Once complete labeling is confirmed, the experimental treatment can be applied.

-

Treatment: Apply the experimental condition (e.g., drug, growth factor) to the "heavy" labeled cells and the control condition (e.g., vehicle) to the "light" labeled cells.

-

Harvesting: After the desired treatment duration, wash the cells with ice-cold PBS to remove any residual media.

-

Cell Counting and Mixing: Accurately count the number of cells from both populations. It is critical to mix the "light" and "heavy" cell populations at a 1:1 ratio. Any deviation from this ratio will introduce a systematic bias in the quantification.

-

Cell Lysis: Co-lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.

Protein Digestion and Sample Preparation for MS

In-Solution Digestion Protocol:

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA).

-

Reduction and Alkylation:

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

-

-

Digestion:

-

Dilute the protein sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants.

-

Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Desalting: Stop the digestion by adding formic acid. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents, which can interfere with MS analysis.

-

Sample Concentration: Elute the peptides from the SPE cartridge and dry them down in a vacuum centrifuge. Reconstitute the peptide sample in a small volume of a suitable solvent for LC-MS injection.

Part 3: Data Acquisition and Analysis

The analysis of SILAC data requires specialized software that can identify peptide pairs and calculate their intensity ratios.

LC-MS/MS Analysis

The peptide mixture is separated by reverse-phase liquid chromatography and electrosprayed into a high-resolution mass spectrometer. The MS instrument is typically operated in a data-dependent acquisition (DDA) mode. In a DDA experiment, the mass spectrometer performs a survey scan (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptides. The most intense peptide ions are then selected for fragmentation (MS2), and the resulting fragment ion spectra are used for peptide sequencing and protein identification.

SILAC Data Analysis Workflow

Diagram: SILAC Data Analysis

Caption: A typical bioinformatics workflow for SILAC data analysis.

Software platforms like MaxQuant are specifically designed for SILAC data analysis. The key steps include:

-

Feature Detection: The software identifies isotopic clusters corresponding to peptides in the MS1 spectra.

-

Database Searching: The MS2 spectra are searched against a protein sequence database to identify the peptides.

-

SILAC Pair Identification: The software searches for pairs of "light" and "heavy" peptide features with the expected mass difference.

-

Ratio Calculation: The intensity ratio for each peptide pair is calculated.

-

Protein Ratio Calculation: The protein ratio is typically calculated as the median of the ratios of all unique peptides identified for that protein.

-

Statistical Analysis: Statistical tests are applied to determine the significance of the observed protein abundance changes.

Part 4: Applications in Research and Drug Development

SILAC has become an indispensable tool in various areas of biological research and drug development.

-

Global Protein Expression Profiling: Understanding how the proteome changes in response to stimuli or disease.

-

Post-Translational Modification (PTM) Analysis: Quantifying changes in phosphorylation, ubiquitination, and other PTMs.

-

Protein-Protein Interaction Studies: Identifying interaction partners of a bait protein using affinity purification-mass spectrometry (AP-MS).

-

Organelle Proteomics: Characterizing the protein composition of specific subcellular compartments.

-

Drug Target Identification and Mechanism of Action Studies: Identifying the cellular targets of a drug and elucidating its downstream effects on protein expression and signaling pathways.

Data Presentation: Example SILAC Results

| Protein ID | Gene Name | H/L Ratio | p-value | Regulation |

| P04637 | TP53 | 3.12 | 0.001 | Upregulated |

| P62258 | HSP90AB1 | 0.45 | 0.005 | Downregulated |

| Q06830 | VIM | 1.05 | 0.89 | Unchanged |

Conclusion

SILAC is a powerful and versatile technique for quantitative proteomics that provides accurate and reliable measurements of relative protein abundance. Its strength lies in the metabolic labeling approach, which minimizes experimental variability by allowing the "control" and "experimental" samples to be processed and analyzed together. By following the detailed protocols and considerations outlined in this guide, researchers can successfully implement SILAC in their own laboratories to gain valuable insights into the complex and dynamic world of the proteome.

References

-

Ong, S. E., & Mann, M. (2007). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics. CSH Protocols, 2007(5), pdb.prot4736. [Link]

-

Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. [Link]

-

Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology, 26(12), 1367-1372. [Link]

A Technical Guide to DL-Lysine-2-13C Dihydrochloride for Metabolic Flux Analysis

Introduction

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantitatively interrogating cellular metabolism.[1][2][3] By measuring the rates of metabolic reactions, known as fluxes, researchers can develop a detailed understanding of physiological and pathological states.[4][5] Stable isotope tracers are central to the most powerful MFA methods, allowing scientists to track the fate of specific atoms through complex metabolic networks.[6][7][] Among these tracers, isotopically labeled amino acids have become indispensable for studying a wide range of biological processes, from protein turnover to central carbon metabolism.[9][10]

This guide provides an in-depth technical overview of DL-Lysine-2-13C dihydrochloride, a specialized stable isotope tracer. We will explore the fundamental principles behind its use, provide detailed experimental protocols, and discuss the analytical and data interpretation strategies required to leverage this tool for high-impact research in drug development and life sciences.

Core Principles: Why Use DL-Lysine-2-13C?

The selection of an isotopic tracer is a critical decision in the design of an MFA experiment. DL-Lysine-2-13C offers unique advantages rooted in the metabolic roles of lysine and the specific position of the 13C label.

The Metabolic Significance of Lysine

Lysine is an essential amino acid in humans, meaning it cannot be synthesized by the body and must be obtained from the diet.[11] Its primary roles include:

-

Proteinogenesis : As a fundamental building block of proteins, lysine metabolism is intrinsically linked to the rates of protein synthesis and degradation.[11][12]

-

Precursor for Carnitine Synthesis : Lysine is a key precursor in the production of carnitine, which is essential for fatty acid metabolism.[11][12]

-

Collagen Crosslinking : It plays a vital role in the post-translational modification of collagen, which is critical for the stability of connective tissues.[11][12]

-

Epigenetic Regulation : Lysine residues in histone proteins are common sites for modifications that regulate gene expression.[12]

Lysine catabolism in mammals primarily occurs via the saccharopine and pipecolate pathways, which eventually converge and can feed intermediates into the Krebs cycle (TCA cycle).[11][13] This connection makes lysine a valuable tracer for probing central carbon metabolism in addition to its more direct roles.

The Strategic Placement of the 13C Label

In DL-Lysine-2-13C, the heavy carbon isotope is located at the alpha-carbon (C2) position. This specific placement is key to its utility:

-

Direct Measurement of Protein Synthesis : When cells are cultured in a medium containing DL-Lysine-2-13C, this labeled amino acid is incorporated directly into newly synthesized proteins.[9] By measuring the rate of its incorporation, researchers can calculate the fractional synthesis rate (FSR) of proteins.[9][10]

-

Tracing into Central Metabolism : During lysine catabolism, the carbon backbone is broken down. The fate of the 2-13C atom can be traced as it moves into downstream metabolites like α-ketoadipate and eventually acetyl-CoA, which enters the TCA cycle.[13] This allows for the investigation of fluxes within central carbon metabolism.

-

Distinguishable Mass Shift : The +1 mass shift provided by the single 13C label is easily detectable by modern high-resolution mass spectrometers.[14]

Experimental Design & Workflow

A successful metabolic flux experiment requires careful planning and execution, from initial cell culture to final data analysis.

Overall Experimental Workflow

The following diagram illustrates the typical workflow for an MFA experiment using DL-Lysine-2-13C.

Caption: Figure 1. Overall workflow for a 13C-lysine metabolic flux experiment.

Key Considerations for Experimental Design

-

Choice of Isomer (DL-Lysine) : DL-Lysine is a racemic mixture of D- and L-isomers. While only L-lysine is incorporated into proteins, some organisms can interconvert the isomers.[15] For most mammalian cell culture studies focused on protein synthesis, using the pure L-isomer (e.g., L-Lysine-2-13C) is preferred to avoid confounding effects from the D-isomer. However, DL-Lysine can be a cost-effective option for certain applications.

-

Achieving Isotopic Steady State : For many MFA models, the assumption of isotopic steady state is crucial.[3] This is the point at which the isotopic enrichment of intracellular metabolites remains constant over time. For protein synthesis measurements, this typically requires culturing cells in the labeled medium for at least five to six cell divisions to ensure near-complete incorporation of the heavy amino acid into the proteome.[16]

-

Media Formulation : Standard culture media contain unlabeled lysine. To perform a labeling experiment, one must use a custom medium deficient in lysine, which is then supplemented with DL-Lysine-2-13C. It is also common to use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids from the serum.[16]

Protocol: 13C-Lysine Labeling in Cell Culture for Protein Synthesis Analysis

This protocol outlines a standard procedure for labeling adherent mammalian cells to measure protein synthesis rates, adapted from principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[17][18][19]

Materials:

-

Lysine-deficient cell culture medium (e.g., DMEM)

-

DL-Lysine-2-13C dihydrochloride

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Standard cell culture reagents (e.g., PBS, trypsin)

Procedure:

-

Prepare 'Heavy' Medium : Supplement the lysine-deficient base medium with DL-Lysine-2-13C dihydrochloride to the desired final concentration (e.g., the same molar concentration as lysine in standard DMEM, ~0.8 mM). Add dFBS to a final concentration of 10%. Sterile filter the complete medium.

-

Cell Adaptation : Culture the chosen cell line in the prepared 'heavy' medium.

-

Passaging : Passage the cells for a minimum of five cell divisions. This is crucial to dilute out the pre-existing "light" proteins and achieve a high degree of labeling incorporation (>97%).[16]

-

Experimental Treatment : Once cells are fully labeled, they can be used for experiments. For example, a drug can be applied to investigate its effect on protein synthesis or degradation.

-

Harvesting : At the desired time points, wash the cells with ice-cold PBS and harvest them. Rapidly quenching metabolic activity by flash-freezing the cell pellet in liquid nitrogen is recommended.

-

Protein Extraction and Hydrolysis :

-

Lyse the cells in a suitable buffer containing protease inhibitors.

-

Precipitate the protein (e.g., with acetone or TCA).

-

Hydrolyze the protein pellet to break it down into its constituent amino acids. This is typically done by heating in 6M HCl at 110°C for 24 hours.

-

Dry the hydrolysate to remove the acid.

-

-

Analysis : Resuspend the dried amino acids in a suitable solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methodologies

Mass spectrometry is the primary analytical technique for quantifying the incorporation of stable isotopes into metabolites and proteins.[7][]

Mass Spectrometry Analysis

High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are ideal for MFA as they can easily resolve the mass difference between the labeled (13C) and unlabeled (12C) isotopologues.[14]

Sample Analysis:

-

The extracted amino acids (from protein hydrolysate) are separated using liquid chromatography.

-

The separated amino acids are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer.

-

The instrument measures the mass-to-charge ratio (m/z) of the ions.

-

For lysine, two main peaks will be observed:

-

Unlabeled Lysine (12C)

-

Labeled Lysine (+1 m/z shift from the 2-13C)

-

Data Presentation: Expected Mass Shifts

The following table summarizes the key properties and expected mass values for lysine analysis.

| Property | Unlabeled L-Lysine | L-Lysine-2-13C |

| Chemical Formula | C6H14N2O2 | C5¹³CH14N2O2 |

| Monoisotopic Mass | 146.1055 Da | 147.1089 Da |

| Mass Shift | N/A | +1.0034 Da |

| Expected Ion (M+H)⁺ | 147.1128 m/z | 148.1162 m/z |

Data Analysis & Interpretation

Raw mass spectrometry data must be processed to yield meaningful biological insights.

Correcting for Natural Abundance

It is crucial to correct for the natural abundance of 13C, which is approximately 1.1%.[] This means that even in an unlabeled sample, there will be a small peak at the M+1 mass due to the natural presence of 13C. Software packages designed for flux analysis can automatically perform this correction.

Calculating Fractional Synthesis Rate (FSR)

For protein turnover studies, the primary output is the FSR. It represents the fraction of the protein pool that is newly synthesized over a given period. The calculation requires measuring the isotopic enrichment in the protein-bound lysine and in the precursor pool (intracellular free lysine).

Tracing Lysine Catabolism

When using DL-Lysine-2-13C to study central metabolism, the interpretation is more complex. The 13C label from the alpha-carbon of lysine can be traced through its catabolic pathways into the TCA cycle.

Caption: Figure 2. Simplified lysine catabolism pathway.

By tracking the appearance of 13C in TCA cycle intermediates (e.g., citrate, malate), researchers can infer the contribution of lysine catabolism to central carbon metabolism.[13][15] This can be particularly insightful in diseases where amino acid metabolism is reprogrammed, such as in certain cancers.

Conclusion

DL-Lysine-2-13C dihydrochloride is a versatile and powerful tool for metabolic flux analysis. Its utility spans from the direct and robust measurement of protein synthesis and degradation to nuanced investigations of central carbon metabolism.[9][10] By understanding the core principles of its application, carefully designing experiments, and employing rigorous analytical and data interpretation methods, researchers can unlock a wealth of information about the dynamic nature of cellular metabolism. This guide provides the foundational knowledge for scientists and drug development professionals to confidently integrate this tracer into their research, driving new discoveries in health and disease.

References

-

Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Integrative physiology of lysine metabolites. (2023, November 17). Physiology. Retrieved February 23, 2026, from [Link]

-

Lysine - Wikipedia. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Lysine catabolism: flow, metabolic role and regulation - SciELO. (n.d.). Scientific Electronic Library Online. Retrieved February 23, 2026, from [Link]

-

Lysine: Biosynthesis, catabolism and roles - SciSpace. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]

-

Methods and advances in metabolic flux analysis: a mini-review - Oxford Academic. (2015, March 1). Oxford University Press. Retrieved February 23, 2026, from [Link]

-

Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

-

Principles of Stable-Isotope Tracing. (A) Isotopes of an element are... - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Understanding metabolism with flux analysis: from theory to application - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - Frontiers. (n.d.). Frontiers. Retrieved February 23, 2026, from [Link]

-

Principles of stable isotope research – with special reference to protein metabolism - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC. (2022, September 7). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique. (n.d.). SpringerLink. Retrieved February 23, 2026, from [Link]

-

A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (2025, August 9). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications - Johns Hopkins Medicine. (2005, January 18). Johns Hopkins Medicine. Retrieved February 23, 2026, from [Link]

-

Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysine - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hopkinsmedicine.org [hopkinsmedicine.org]

Understanding mass shift of 13C labeled lysine in mass spectrometry

Precision Proteomics: A Technical Guide to -Lysine Mass Shifts in Mass Spectrometry

Executive Summary

This technical guide dissects the physicochemical and experimental mechanics of using

Part 1: The Physicochemistry of Mass Shift

The Nuclear Physics of the Shift

The fundamental premise of using

-

Standard Carbon (

): Defined as exactly 12.00000 Da. -

Stable Isotope Carbon (

): Mass of 13.00335 Da. -

The Delta (

):

The Lysine Calculation (

Senior Scientist Insight:

In an Orbitrap or FT-ICR instrument, this 0.02 Da decimal is critical. If your mass tolerance is set too tight (e.g., <5 ppm) without accounting for the mass defect in the software parameters, the algorithm may fail to pair the Light (Lys-0) and Heavy (Lys-6) peaks, leading to "missing values" in your quantitation.

Why Lysine? The Trypsin Advantage

Lysine is chosen not just for its essential nature in mammalian cells, but for its interaction with Trypsin .

-

Cleavage Specificity: Trypsin cleaves exclusively at the C-terminus of Arginine (Arg) and Lysine (Lys).

-

Result: Every tryptic peptide (except the protein C-terminus) will end with a Lysine or Arginine.

-

Quantification: This ensures that every Lysine-containing peptide carries the mass tag, creating a predictable 1:1 doublet in the mass spectrum.

Part 2: Experimental Workflow (Self-Validating Protocol)

To ensure scientific integrity, this protocol is designed as a self-validating system . The failure of any step becomes immediately apparent in the subsequent step, preventing wasted instrument time.

Media Preparation & Dialysis

The Trap: Standard Fetal Bovine Serum (FBS) contains high levels of endogenous (Light) Lysine. Adding Heavy Lysine to standard media results in unpredictable dilution, not replacement. The Fix: Use Dialyzed FBS (10 kDa cutoff) to deplete all free amino acids, then reconstitute with defined Heavy Lysine.

The "6-Doubling" Rule

Complete incorporation (>95%) is required for accurate quantitation.

-

Validation Step: Do not harvest at a fixed time; harvest at a fixed confluence.

-

Calculation:

. You need 5-6 doublings.[2] If you split cells 1:5, that is roughly 2.3 doublings per passage. You need at least 3 passages.[3]

Workflow Diagram

The following diagram illustrates the parallel processing required to minimize batch effects.

Figure 1: The Parallel SILAC Workflow. Note the mixing step occurs before digestion to eliminate variability in sample processing.

Part 3: Technical Nuances & Troubleshooting

The "Singlet" Problem (Lysine vs. Arginine)

If you only use

-

The Issue: Trypsin also cleaves at Arginine. Peptides ending in Arginine will not contain a heavy label. They will appear as "singlets" (only one peak) in the mass spectrum.

-

The Consequence: Quantification software expects doublets. Singlets are often discarded as background noise or non-quantifiable features.

-

The Solution: Standard SILAC protocols almost always pair

-Lysine with

The "Proline Conversion" Artifact

A notorious issue in SILAC is the metabolic conversion of Arginine to Proline.[4][5] While this guide focuses on Lysine, the two are linked.

-

Mechanism: Excess Heavy Arginine

Ornithine -

Impact: This creates "satellite peaks" (mass shift of heavy Proline) that split the signal intensity, causing underestimation of the heavy peptide abundance.[4]

-

Mitigation: Titrate Arginine concentration to the minimum required for growth (usually ~28 mg/L for HeLa), or use cell lines deficient in Arg-to-Pro conversion enzymes.

Incorporation Efficiency Calculation

Before running the full experiment, run a "Heavy-only" sample.

-

Threshold: If Incorporation < 95%, do not proceed. Culture for more passages.

Part 4: Data Visualization & Analysis[2]

Mass Spectrum Logic

The mass spectrometer detects the Mass-to-Charge ratio (

-

Charge State (

): Tryptic peptides are usually -

Observed Shift:

-

If

, the observed spacing is -

If

, the observed spacing is

-

Data Table: Common Lysine Isotopologues

| Label Name | Chemical Composition | Mass Shift ( | Common Use Case |

| Lys-0 (Light) | 0.00 | Control / Reference | |

| Lys-4 (Medium) | +4.02 | 3-plex SILAC (Middle channel) | |

| Lys-6 (Heavy) | +6.02 | Standard 2-plex SILAC | |

| Lys-8 (Heavy) | +8.01 | Used to distinguish from Lys-6 in multiplexing |

Peak Pairing Logic Diagram

This diagram visualizes how software like MaxQuant identifies the labeled pairs.

Figure 2: Algorithmic Logic for SILAC Pair Detection. The software searches for co-eluting peaks separated by exactly 6.02/z.

References

-

Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[2][5][6] Molecular & Cellular Proteomics. Link

-

Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology. Link

-

Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology. Link

-

Bendall, S. C., et al. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics. Link

-

Thermo Fisher Scientific. (n.d.). SILAC Protein Quantitation Kits Technical Guide. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isotope.com [isotope.com]

- 3. invivochem.net [invivochem.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: DL-Lysine-2-13C Dihydrochloride in Metabolic Tracing

Topic: DL-Lysine-2-13C dihydrochloride as a tracer in metabolic studies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical framework for utilizing DL-Lysine-2-13C dihydrochloride in metabolic research. While L-Lysine is the biologically active enantiomer for protein synthesis in mammals, the racemic DL-form is frequently encountered in chemical catalogs and specific experimental setups.

Critical Advisory: The use of a racemic (DL) tracer introduces significant analytical complexity. Unlike pure L-Lysine tracers, the D-isomer is not incorporated into mammalian protein but accumulates in the free amino acid pool, potentially skewing precursor enrichment calculations if not chromatographically resolved. This guide outlines the specific protocols, analytical corrections, and mass spectrometry workflows required to generate rigorous data using this specific isotopologue.

Chemical Identity & Tracer Specifications[1][2][3]

| Property | Specification |

| Compound Name | DL-Lysine-2-13C dihydrochloride |

| Chemical Formula | C5(13C)H14N2O2 · 2HCl |

| Isotopic Label | Carbon-13 at position C2 (α-carbon) |

| Mass Shift | +1.00335 Da (M+1) |

| Chirality | Racemic (50% L-isomer, 50% D-isomer) |

| Solubility | Highly soluble in water (>50 mg/mL) |

| Primary Application | Metabolic Flux Analysis (MFA), Protein Turnover (with chiral separation), D-Amino Acid Oxidase (DAO) studies |

The Significance of the C2 Label

The C2 (alpha-carbon) position is metabolically distinct from the C1 (carboxyl) position.

-

C1 Label: Often lost as

during early decarboxylation events (e.g., via lysine decarboxylase in bacteria). -

C2 Label: Retained in the carbon skeleton during the initial steps of the Saccharopine pathway (mammalian liver) and Pipecolate pathway (brain/peroxisomes), making it an ideal tracer for downstream catabolic flux analysis and acetyl-CoA pool entry.

Strategic Application: The "DL" Challenge

Expertise Insight: The most common error in using DL-Lysine-2-13C is treating it as a functionally equivalent substitute for L-Lysine-2-13C.

The Racemic Conundrum

Mammalian translation machinery is stereospecific for L-Lysine .

-

Protein Incorporation: Only the L-[2-13C]Lysine component will be incorporated into nascent proteins.

-

Free Pool Dynamics: The D-[2-13C]Lysine component remains in the plasma/tissue free pool or is cleared renally/metabolized by D-amino acid oxidase (DAO).

-

Analytical Risk: If you use a standard (achiral) GC-MS or LC-MS method to measure precursor enrichment (Tracee), the instrument will detect both L and D forms. This dilutes the calculated enrichment, leading to a gross underestimation of the Fractional Synthetic Rate (FSR).

Mandatory Protocol Adjustment: When using DL-tracers for protein turnover, you must use a Chiral Column (e.g., Chiralpak or specialized GC chiral phases) to separate the L-precursor from the D-precursor before MS analysis.

Metabolic Pathways & Fate

Lysine catabolism in mammals is compartmentalized. The C2 label allows researchers to differentiate between the mitochondrial Saccharopine pathway and the peroxisomal Pipecolate pathway.

Diagram: Lysine Catabolism & C2 Fate

The following diagram illustrates the flow of the C2-labeled carbon through the Saccharopine pathway, the dominant route in the liver.

Caption: Metabolic fate of DL-Lysine-2-13C. Note the bifurcation where only L-Lysine enters the protein synthetic pool, while D-Lysine is primarily excreted or metabolized via minor pathways.

Experimental Protocol: In Vivo Protein Turnover

This protocol assumes a Primed-Constant Infusion method, the gold standard for steady-state metabolic tracking.

Phase 1: Tracer Preparation

-

Vehicle: Dissolve DL-Lysine-2-13C 2HCl in sterile 0.9% saline.

-

Concentration: Typically 10–20 mg/mL. Filter sterilize (0.22 µm).

-

Dosage Calculation (Critical):

-

Standard L-Lysine dose: ~15 µmol/kg (prime) + 15 µmol/kg/h (infusion).

-

DL-Correction: You must double the dose to achieve the same L-Lysine plasma enrichment.

-

Target: 30 µmol/kg (prime) + 30 µmol/kg/h (infusion).

-

Phase 2: Administration (Mouse Model Example)

-

Catheterization: Insert a jugular vein catheter for infusion and a carotid artery catheter for sampling (or use tail vein/retro-orbital if terminal).

-

Prime: Administer bolus over 1 minute.

-

Infusion: Immediately start constant infusion using a syringe pump.

-

Duration: Maintain for 4–6 hours to achieve Isotopic Steady State (plateau) in the free amino acid pool.

Phase 3: Sampling

-

Blood: Collect 50 µL plasma at t=0, 60, 120, 180, 240 mins. Centrifuge at 4°C, 3000g. Store -80°C.

-

Tissue: At terminal point, rapidly excise tissue (muscle, liver), freeze-clamp in liquid nitrogen to stop metabolism immediately.

Analytical Methodology: GC-MS

To analyze Lysine-2-13C, the TBDMS (tert-butyldimethylsilyl) derivatization is preferred due to the stability of the [M-57] fragment, which retains the carbon skeleton.

Step 1: Sample Preparation[4]

-

Protein Precipitation: Mix 50 µL plasma with 250 µL sulfosalicylic acid (SSA) or methanol. Centrifuge.

-

Supernatant (Free Pool): Dry under nitrogen.

-

Pellet (Bound Pool): Hydrolyze in 6M HCl at 110°C for 24 hours. Dry under nitrogen.

Step 2: Derivatization (TBDMS)

-

Add 50 µL Acetonitrile + 50 µL MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) + 1% TBDMCS.

-

Incubate at 100°C for 60 minutes .

-

Chemistry: This forms the tri-TBDMS derivative of Lysine (N,N,O-tris-TBDMS).

Step 3: GC-MS Parameters[5]

-

Column: Chiral-Select 1000 (or equivalent chiral column) is required to separate L and D peaks. If using a standard DB-5ms column, you must accept the limitation that you are measuring Total (L+D) enrichment.

-

Carrier Gas: Helium, 1 mL/min.

-

Ionization: Electron Impact (EI), 70 eV.

-

Mode: SIM (Selected Ion Monitoring).

Data Table: Target Ions (TBDMS Derivative)

| Fragment | m/z (Light) | m/z (Heavy +1) | Description |

| [M-57] | 431.3 | 432.3 | Loss of t-butyl group (C4H9). Retains entire Lysine skeleton (C2 included). Primary Quant Ion. |

| [M-159] | 329.2 | 330.2 | Loss of CO-O-TBDMS. Retains amine but loses C1. Use for C1 vs C2 confirmation. |

| [M-85] | 403.3 | 404.3 | Loss of C4H9 + CO. |

Note: The m/z values are approximate for the tri-TBDMS derivative. Always run a neat standard to confirm retention times and exact masses on your instrument.

Data Analysis & Calculations

Calculation 1: Atom Percent Excess (APE)

WhereCalculation 2: Fractional Synthetic Rate (FSR)

The standard precursor-product equation:

The DL-Correction Factor:

If you used a non-chiral column, your

-

Since D-Lysine accumulates and is not used,

is likely higher or different than the true -

Correction: There is no universal mathematical constant because D-clearance varies by species.

-

Self-Validating Step: Compare the plasma enrichment to the "Tissue Fluid" enrichment. Alternatively, use the Surrogate Precursor Approach : Use the enrichment of a rapidly turning-over protein (like plasma fibrinogen) as the baseline for the "true" L-Lysine precursor enrichment.

Experimental Workflow Diagram

Caption: End-to-end workflow for DL-Lysine-2-13C protein turnover studies. Note the specific requirement for dosage adjustment and precursor correction.

References

-

Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link

-

Matthews, D. E., et al. (1980).[1] "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism. Link

-

Hoffer, L. J. (2016). "Parenteral Nutrition: Amino Acids." Nutrients.[2][3] (Discusses D-isomer metabolism and clearance). Link

-

Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link

-

Sigma-Aldrich. "Derivatization and Analysis of Amino Acids by GC-MS." Technical Bulletin. Link

Sources

Physical and chemical properties of DL-Lysine-2-13C dihydrochloride

An In-depth Technical Guide to DL-Lysine-2-13C Dihydrochloride: Properties, Analysis, and Applications

Introduction

DL-Lysine-2-13C dihydrochloride is a stable isotope-labeled (SIL) form of the essential amino acid lysine. In this isotopologue, the carbon atom at the second position (the alpha-carbon) is replaced with a heavy carbon-13 (¹³C) isotope. This specific, non-radioactive labeling results in a predictable mass shift, making it an invaluable tool for researchers in proteomics, metabolomics, and drug development.[1] Unlike its radioactive counterparts, it can be handled safely in a standard laboratory setting.

As a dihydrochloride salt, the compound exhibits enhanced stability and solubility in aqueous solutions, which is critical for its application in cell culture media and as an internal standard for quantitative analysis.[2] This guide provides a comprehensive overview of the core physical and chemical properties of DL-Lysine-2-¹³C dihydrochloride, detailed analytical methodologies, and a discussion of its primary applications, with a focus on providing field-proven insights for researchers and scientists.

Physicochemical and Isotopic Properties

The fundamental properties of DL-Lysine-2-¹³C dihydrochloride are crucial for designing experiments and interpreting data. These characteristics define its behavior in chemical and biological systems.

| Property | Value | Reference(s) |

| Chemical Formula | H₂N(CH₂)₄¹³CH(NH₂)CO₂H·2HCl | |

| Molecular Weight | 220.10 g/mol | |

| CAS Number | 286437-17-0 | |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Melting Point | ~190 °C (decomposes) | [4] |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Mass Shift | M+1 | |

| Chemical Purity | ≥98% | [5] |

| Storage | Store at room temperature, away from light and moisture. | [6][7] |

-

Solubility : The dihydrochloride salt form significantly enhances the compound's solubility in water and cell culture media, a critical factor for achieving the necessary concentrations for metabolic labeling.[2] While specific quantitative data can vary, lysine hydrochloride is generally highly soluble in water.[8]

-

Stability : DL-Lysine-2-¹³C dihydrochloride is a stable compound under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a dry, cool, and well-ventilated place to prevent degradation from moisture.[7]

Analytical Characterization: Spectroscopic Insights

Mass Spectrometry (MS)

The core utility of DL-Lysine-2-¹³C dihydrochloride in quantitative proteomics stems from its behavior in a mass spectrometer. The incorporation of a single ¹³C atom results in a mass increase of approximately 1 Dalton (M+1) compared to the natural "light" lysine. This distinct and predictable mass shift allows for the direct comparison and relative quantification of proteins or peptides from different experimental conditions (e.g., control vs. treated) within a single MS analysis. This is the foundational principle of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for verifying the isotopic labeling site and assessing the purity of the compound.[9][10] In a ¹³C NMR spectrum, the signal corresponding to the alpha-carbon (C2) will be readily observable and significantly enhanced due to the isotopic enrichment. The chemical shift of this carbon provides structural confirmation.[11] Researchers can use NMR to ensure the label is at the correct position and that no isotopic scrambling has occurred during synthesis.[12][13][14]

Primary Application: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely adopted mass spectrometry-based technique for the quantitative analysis of proteomes.[5] The method relies on metabolically incorporating "light" (natural abundance) or "heavy" (stable isotope-labeled) amino acids into the entire proteome of cultured cells. DL-Lysine-2-¹³C dihydrochloride can serve as a "heavy" amino acid source.

The causality behind this choice is that lysine is an essential amino acid for many cell lines, meaning they cannot synthesize it and must acquire it from the culture medium.[15] This ensures that all newly synthesized proteins will incorporate the provided labeled lysine, leading to near-complete labeling of the proteome after a sufficient number of cell divisions.[5]

Caption: General workflow of a SILAC experiment.

Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure experimental success.

Protocol 1: SILAC Media Preparation and Cell Labeling

This protocol details the steps for preparing SILAC media and ensuring complete metabolic labeling of cells.

-

Prepare Lysine-Deficient Medium : Start with a base medium that is deficient in L-lysine (and typically L-arginine as well, if double-labeling is intended). Common choices include DMEM or RPMI-1640 formulated for SILAC.

-

Reconstitute Labeled and Unlabeled Amino Acids :

-

"Light" Medium : Supplement the base medium with the standard concentration of natural L-lysine.

-

"Heavy" Medium : Supplement the base medium with DL-Lysine-2-¹³C dihydrochloride at the same final concentration as the "light" medium.[5]

-

-

Complete the Media : Add other necessary components such as dialyzed Fetal Bovine Serum (dFBS) to a final concentration of 10%. Dialyzed serum is critical because standard serum contains endogenous amino acids that would dilute the isotopic label.

-

Sterile Filter : Sterile filter the complete "light" and "heavy" media using a 0.22 µm filter.

-

Cell Culture and Adaptation :

-

Culture two separate populations of the chosen cell line.

-

Grow one population in the "light" medium and the other in the "heavy" medium.

-

Crucial Step : Passage the cells for a minimum of five to six cell divisions. This is a critical step to ensure that the cellular protein has been turned over sufficiently, leading to near-complete (>97%) incorporation of the labeled amino acid.[5] The incorporation efficiency can be verified by a preliminary mass spectrometry analysis of a small cell sample.

-

-

Experimental Treatment : Once complete labeling is confirmed, apply the experimental stimulus (e.g., drug, growth factor) to one population while the other serves as a control.

Protocol 2: Protein Digestion for Mass Spectrometry

This protocol outlines the sample preparation needed to analyze the SILAC-labeled proteomes.

Caption: Standard workflow for protein sample digestion.

-

Cell Harvesting and Lysis : Harvest both the "light" and "heavy" cell populations. Count the cells and combine them in a precise 1:1 ratio. Lyse the mixed cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the total protein concentration of the lysate using a standard method like a BCA assay.

-

Denaturation : Denature the proteins in the lysate using a strong chaotrope like 8M urea. This step unfolds the proteins, making them accessible to proteolytic enzymes.

-

Reduction : Reduce the disulfide bonds within the proteins by adding Dithiothreitol (DTT) and incubating.

-

Alkylation : Alkylate the cysteine residues by adding iodoacetamide. This step is crucial as it irreversibly modifies the sulfhydryl groups, preventing the disulfide bonds from reforming.

-

Digestion : Dilute the urea concentration to <2M to ensure the activity of the protease. Add trypsin and incubate overnight at 37°C. Trypsin cleaves proteins C-terminal to lysine and arginine residues, generating peptides of a suitable size for MS analysis.[5]

-

Desalting : Before MS analysis, desalt the resulting peptide mixture using a C18 solid-phase extraction method (e.g., StageTips) to remove salts and detergents that interfere with ionization. The cleaned peptides are then ready for LC-MS/MS analysis.[5]

Safety and Handling

While stable isotopes are non-radioactive, standard laboratory safety practices should always be followed.

-

Handling : Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][16] Avoid breathing dust by handling it in a well-ventilated area or a fume hood.[16]

-

Storage : Store the compound in a tightly closed container in a dry, cool place, away from moisture and direct light to ensure its long-term stability.[6]

-

Disposal : Dispose of the substance and its container in accordance with local, state, and federal regulations.[16]

Conclusion

DL-Lysine-2-¹³C dihydrochloride is a foundational tool in modern quantitative biology. Its well-defined physical properties, chemical stability, and high isotopic purity make it an ideal reagent for a range of applications, most notably SILAC-based quantitative proteomics. By enabling the precise relative quantification of thousands of proteins simultaneously, it provides researchers with a powerful method to dissect complex cellular processes, identify drug targets, and understand disease mechanisms with high accuracy and reproducibility.

References

- BenchChem. (2025). An In-depth Technical Guide to L-(6-¹³C)

-

Chavan, T. S., Abraham, S., & Gaponenko, V. (2013). Application of Reductive 13C-Methylation of Lysines to Enhance the Sensitivity of Conventional NMR Methods. PMC - NIH. Available at: [Link].

-

Takeda, M., & Terauchi, T. (2013). Utilization of lysine ¹³C-methylation NMR for protein-protein interaction studies. PubMed. Available at: [Link].

-

Creative Biolabs. L-Lysine-2HCl, 13C6, 15N2 for SILAC. (Product Page) Available at: [Link].

-

ResearchGate. Lysine 13C-Methylation NMR for Analyses of Interactions and Structural Changes. Available at: [Link].

- Cambridge Isotope Laboratories, Inc. (2023). L-LYSINE:2HCL (1-¹³C, 99%)

-

Ataman Kimya. LYSINE MONOHYDROCHLORIDE. (Product Page) Available at: [Link].

- Chromachemie Laboratory. (2011). Stable Isotopes for Mass Spectrometry.

-

MDPI. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link].

-

ResearchGate. ¹H NMR (A) and ¹³C NMR (B) of L‐, D‐, DL‐lysine and L‐, D‐lysine ⋅ HCl. Available at: [Link].

-

PubChem. Lysine dihydrochloride. (Database Entry) Available at: [Link].

- Joint Research Centre. (2013).

-

Carl ROTH. Safety Data Sheet: DL-Lysine hydrochloride. Available at: [Link].

-

CPAChem. (2021). Safety data sheet - L-(+)-Lysine monohydrochloride. Available at: [Link].

-

Darling, P. B., et al. (1999). Isotopic enrichment of amino acids in urine following oral infusions of L-[1-¹³C]phenylalanine and L-[1-¹³C]lysine in humans: confounding effect of D-[¹³C]amino acids. PubMed. Available at: [Link].

- Google Patents. US6329548B1 - Aqueous stable lysine solution.

-

Wikipedia. Lysine. Available at: [Link].

-

PubChem. Lysine, DL-. (Database Entry) Available at: [Link].

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. chemimpex.com [chemimpex.com]

- 4. DL -Lysine-1,2-13C2 13C 99atom 286437-16-9 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. isotope.com [isotope.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. cpachem.com [cpachem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chromachemie.co.in [chromachemie.co.in]

- 11. mdpi.com [mdpi.com]

- 12. Application of Reductive 13C-Methylation of Lysines to Enhance the Sensitivity of Conventional NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Utilization of lysine ¹³C-methylation NMR for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Lysine - Wikipedia [en.wikipedia.org]

- 16. isotope.com [isotope.com]

Advanced Quantitative Proteomics: The Strategic Utility of DL-Lysine-2-13C

Topic: Role of DL-Lysine-2-13C dihydrochloride in quantitative proteomics Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the landscape of quantitative proteomics, DL-Lysine-2-13C dihydrochloride represents a specialized, high-precision tool distinct from standard SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) reagents.[2] While standard differential expression proteomics typically utilizes L-Lysine-13C6,15N2 (+8 Da) to create distinct mass spectral peaks, DL-Lysine-2-13C (+1 Da) serves a different, critical function: the measurement of protein turnover kinetics (Fractional Synthesis Rate, FSR) and Metabolic Flux Analysis (MFA) .

This guide dissects the physicochemical properties, stereochemical considerations, and experimental protocols for leveraging this specific isotopologue to map protein dynamics and carbon fate rather than simple static abundance.

Part 1: Physicochemical & Stereochemical Core

The Compound Architecture

DL-Lysine-2-13C dihydrochloride is a racemic mixture of the essential amino acid lysine, labeled with a single Carbon-13 isotope at the

| Property | Specification | Technical Implication |

| Label Position | C-2 (Alpha Carbon) | Ideal for NMR backbone analysis and specific metabolic tracing (TCA entry). |

| Mass Shift | +1.00335 Da | Critical: Too small for standard "Light vs. Heavy" SILAC separation. Used instead for isotopomer envelope analysis. |

| Stereochemistry | DL (Racemic) | Contains 50% L-Lysine (biologically active) and 50% D-Lysine. |

| Salt Form | Dihydrochloride | Enhanced solubility in aqueous buffers and cell culture media. |

The "DL" Paradox: Stereoselectivity in Proteomics

A critical decision point in experimental design is the use of a racemic (DL) mixture versus pure L-enantiomer.

-

The L-Enantiomer (Active): Mammalian translation machinery (ribosomes/tRNAs) is stereoselective. Only the L-Lysine-2-13C component will be incorporated into the nascent polypeptide chain.

-

The D-Enantiomer (Passive/Risk): The D-Lysine component is generally not incorporated into eukaryotic proteins.

-

Advantage:[2][3][] DL mixtures are significantly more cost-effective than pure L-forms, making them viable for large-scale in vivo labeling (e.g., rodent chow).

-

Risk: D-amino acids can be metabolized by D-amino acid oxidase (DAAO) into keto acids, potentially altering cellular redox states (H2O2 production). In sensitive cell lines, this can induce oxidative stress, skewing proteomic results.

-

Guidance: Use DL-Lysine-2-13C for in vivo animal turnover studies (where renal clearance handles D-isomers) or robust cell lines. Avoid in sensitive primary cultures unless toxicity controls are performed.

Part 2: Core Applications

Protein Turnover Kinetics (Fractional Synthesis Rate)

Unlike "static" SILAC, which measures relative abundance between samples, DL-Lysine-2-13C is used to measure how fast a protein is being made. Because the mass shift is only +1 Da, it overlaps with the natural M+1 isotope peak (due to natural 13C abundance).

The Method: Mass Isotopomer Distribution Analysis (MIDA) Instead of looking for a separate "heavy" peak, researchers monitor the distortion of the natural isotopic envelope. As L-Lysine-2-13C is incorporated, the ratio of M+1 to M+0 increases over time.

-

Equation:

- : Change in enrichment of the protein-bound lysine.

- : Enrichment of the precursor pool (free intracellular lysine).

- : Labeling time.

Metabolic Flux Analysis (MFA)

Tracing the C2 (alpha) carbon allows researchers to map the fate of the lysine backbone.

-

Pathway: Lysine

Saccharopine -

Utility: The C2 label eventually enters the TCA cycle via Acetyl-CoA. By analyzing downstream metabolites (Glutamate, Citrate) via GC-MS, one can determine if lysine is being used for protein synthesis (anabolism) or energy production (catabolism).

Part 3: Experimental Workflow & Visualization

Workflow: Measuring Protein Synthesis Rate

This protocol details the use of DL-Lysine-2-13C to determine the half-life of proteins in a cell culture system.

Step 1: Media Preparation

-

Prepare custom DMEM deficient in Lysine.

-

Supplement with DL-Lysine-2-13C to a final concentration of 0.8 mM (standard DMEM levels). Note: Since only 50% is L-form, you may need to double the concentration compared to pure L-Lysine to prevent starvation, but monitor osmolarity.

-

Add 10% dialyzed FBS (to remove natural light lysine).

Step 2: Pulse Labeling

-

Seed cells (e.g., HeLa or HEK293) and grow to 70% confluence.

-

Switch to the labeled media at

. -

Harvest cells at multiple time points (e.g., 0, 4, 8, 12, 24 hours).

Step 3: Extraction & Digestion

-

Lyse cells in 8M Urea buffer.

-

Perform standard reduction (DTT) and alkylation (IAA).

-

Digest with Trypsin (cleaves at Lysine/Arginine).

Step 4: LC-MS/MS Analysis

-

Instrument: High-resolution Orbitrap or Q-TOF (Resolution > 60,000 is crucial to resolve fine isotopic structures if possible, though MIDA relies on envelope ratios).

-

Crucial Setting: Ensure the dynamic range allows quantification of the M+0 and M+1 peaks without saturation.

Step 5: Data Processing

-

Extract Ion Chromatograms (XIC) for selected peptides.

-

Calculate the M+1/M+0 ratio for each time point.

-

Fit data to a first-order kinetic curve to calculate

.

Visualization: The Logic of Isotope Incorporation

Caption: Flux of DL-Lysine-2-13C showing stereoselective uptake and incorporation into the proteome for kinetic analysis.

Part 4: Data Interpretation & Quality Control

Calculating Isotope Enrichment (RIA)

When analyzing the MS spectra, you are looking for the shift in the isotopic envelope.

| Isotope Peak | Composition | Signal Behavior (Post-Labeling) |

| M+0 | Monoisotopic (All 12C) | Decreases relative to total intensity over time. |

| M+1 | Contains one 13C (Natural or Label) | Increases significantly. This is the signal of interest. |

| M+2 | Two 13C atoms | Minimal change (unless multiple Lysines per peptide). |

Self-Validating Check: If you observe a distinct peak at +6 Da or +8 Da, you have contaminated your sample with standard SILAC reagents. With Lysine-2-13C, you should only see a broadening/skewing of the natural envelope towards M+1.

Handling the D-Isomer Interference

If using DL-Lysine in metabolic studies, you must validate that D-Lysine is not inhibiting growth.

-

Control Experiment: Grow cells in:

-

Compare growth curves. If (2) lags behind (1), the D-isomer is toxic to your specific cell line.

References

-

Stereoselectivity of Amino Acid Absorption and Metabolism. Source: National Institutes of Health (PMC). URL:[Link]

-

Mass Isotopomer Distribution Analysis (MIDA) for Biosynthesis Measurement. Source: American Journal of Physiology-Endocrinology and Metabolism. URL:[Link]

Sources

Methodological & Application

Application Note: Protein Turnover Analysis Using DL-Lysine-2-13C Dihydrochloride

Abstract

This guide details the protocol for utilizing DL-Lysine-2-13C dihydrochloride to quantify protein turnover dynamics in mammalian cell culture. While standard SILAC (Stable Isotope Labeling by Amino acids in Cell culture) workflows typically employ pure L-Lysine isotopes with large mass shifts (+6 Da or +8 Da), this protocol addresses the specific requirements for using a racemic (DL) mixture with a single-dalton (+1 Da) mass shift .

Key Technical Distinction: Unlike standard "heavy/light" peak quantification, this method relies on Mass Isotopomer Distribution Analysis (MIDA) . The incorporation of Lysine-2-13C results in a subtle shift in the isotopic envelope (specifically the M+1 abundance) rather than a distinct chromatographic peak. This guide provides the necessary corrections for racemic dosing and low-mass-shift data deconvolution.

Technical Considerations & Mechanistic Grounding

The "DL" Factor: Stereoselectivity and Dosing

Biological systems are stereoselective. Mammalian ribosomes exclusively incorporate L-amino acids into nascent polypeptide chains.

-

L-Lysine-2-13C: The active tracer incorporated into proteins.

-

D-Lysine-2-13C: Biologically inert regarding protein synthesis but present in the media.

Critical Adjustment: Standard media formulations (e.g., DMEM) typically contain ~0.8 mM L-Lysine (varies by formulation). When substituting with DL-Lysine, you must double the molar concentration relative to the standard L-Lysine content to maintain the required bioavailability of the active L-isomer.

-

Risk: High concentrations of D-Lysine may compete with L-Lysine for cationic amino acid transporters (e.g., CAT-1/SLC7A1). Validation of cell growth rates during the labeling period is mandatory.

The +1 Da Mass Shift Strategy

The 2-13C label adds approximately 1.00335 Da to the lysine residue.

-

Standard SILAC (+6 Da): Creates a separate "heavy" peak.

-

This Protocol (+1 Da): The labeled peptide overlaps with the natural M+1 isotope (13C abundance ~1.1%) of the unlabeled peptide.

-

Analysis Method: We measure the change in the M+1 / M0 ratio over time. As protein synthesis occurs, the M+1 abundance increases beyond the theoretical natural abundance.

Experimental Workflow

The following diagram outlines the logical flow from media preparation to Mass Spectrometry data extraction.

Caption: Workflow for protein turnover analysis using racemic DL-Lysine-2-13C, highlighting the critical data processing step of correcting for natural isotopic abundance.

Detailed Protocol

Phase 1: Media Preparation (The "Racemic Correction")

Reagents:

-

Tracer: DL-Lysine-2-13C dihydrochloride (MW ~220.1 Da for 2HCl salt + 1 Da label).

-

Base Media: Lysine/Arginine-deficient DMEM or RPMI (dialyzed FBS is required to remove background unlabeled lysine).

Step-by-Step:

-

Calculate Concentration: Determine the standard L-Lysine concentration of your cell line's media (e.g., DMEM high glucose is typically 0.8 mM L-Lysine).

-

Adjust for Racemic Mixture: To achieve 0.8 mM L-Lysine, you must prepare a 1.6 mM solution of DL-Lysine-2-13C.

-

Calculation: 1.6 mmol/L * 220.1 g/mol = 352.16 mg/L.

-

-

Solubilization: Dissolve the DL-Lysine-2-13C powder in the deficient media.

-

Filtration: Sterile filter (0.22 µm) the reconstituted media.

-

Supplementation: Add dialyzed FBS (10%) and L-Arginine (standard concentration) to complete the media.

Phase 2: Pulse Labeling (In Vitro)

-

Seed Cells: Plate cells (e.g., HeLa, HEK293) and grow to 60-70% confluence in standard unlabeled media.

-

Wash: Aspirate media and wash cells 2x with warm PBS to remove extracellular unlabeled lysine.

-

Labeling Start (t=0): Replace PBS with the pre-warmed DL-Lysine-2-13C labeling media .

-

Time Points: Harvest cells at designated intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Note: t=0 is a critical control for natural isotopic abundance.

-

-

Lysis: Wash cells 3x with ice-cold PBS. Lyse in SDS-based buffer (e.g., 4% SDS, 100mM Tris-HCl pH 7.6) and boil at 95°C for 5 min to ensure complete protein solubilization and inactivation of proteases.

Phase 3: Sample Preparation for MS

-

Protein Quantification: Use BCA assay (compatible with SDS) to normalize protein loads (e.g., 50 µg per sample).

-

Reduction/Alkylation: Reduce with DTT (10 mM, 30 min) and alkylate with IAA (50 mM, 20 min, dark).

-

Digestion: Perform tryptic digestion using the FASP (Filter Aided Sample Preparation) or S-Trap method to remove SDS.

-

Desalting: Clean up peptides using C18 StageTips.

Phase 4: LC-MS/MS Acquisition

Instrument Parameters (Orbitrap Example):

-

Resolution: High resolution is crucial. Set MS1 resolution to 60,000 or 120,000 at 200 m/z.

-

Reason: We must accurately resolve the isotopic envelope.

-

-

Scan Range: 350–1600 m/z.

-

Fragmentation: HCD (Higher-energy Collisional Dissociation).

Data Analysis: Calculating Fractional Synthesis Rate (FSR)

Because we use a +1 Da label, we cannot use standard SILAC software (like MaxQuant) in its default "multiplicity" mode easily. We use Isotopomer Enrichment Analysis .

The Math of +1 Da Enrichment

For a peptide with

Table 1: Data Extraction Variables

| Variable | Description | Source |

| Intensity of the monoisotopic peak (all 12C) | MS1 Spectrum | |

| Intensity of the M+1 peak (one 13C) | MS1 Spectrum | |

| Observed Ratio ( | Calculated | |

| Theoretical Natural Ratio ( | Calculated from sequence or t=0 sample | |

| Atom Percent Excess | Derived |

Calculation Steps

-

Identify Peptides: Search raw files against the proteome database.

-

Extract Chromatograms: For each identified lysine-containing peptide, extract the XIC (Extracted Ion Chromatogram) for M0 and M+1.

-

Calculate Enrichment (APE): The enrichment at time

is the excess M+1 abundance relative to the natural baseline. -

Calculate FSR: Assuming a precursor enrichment (

) of ~50% (since we used 100% labeled L-Lysine in the media, but intracellular pools dilute this slightly, ideally measured via free amino acid analysis):

Troubleshooting & Validation

| Issue | Probable Cause | Solution |

| No Enrichment Observed | D-Lysine competition or insufficient L-isomer. | Verify media calculation. Ensure DL concentration is 2x the standard L concentration. |

| Cell Toxicity | D-Lysine toxicity or lack of other essential AA. | Perform a growth curve comparison between DL-labeled media and standard L-media. |

| Inaccurate M+1 Ratios | MS Resolution too low or peak interference. | Increase MS1 resolution (>60k). Ensure isolation window is narrow if using PRM. |

| Precursor Dilution | Intracellular recycling of unlabeled lysine. | Use "flood dose" if possible, or correct |

References

-

Schwanhäusser, B., et al. (2011). "Global quantification of mammalian gene expression control." Nature, 473(7347), 337-342. (Foundational reference for dynamic SILAC and protein turnover rates). Link

-

Doherty, M. K., et al. (2005). "Proteome dynamics in complex organisms: using stable isotopes to monitor individual protein turnover rates." Proteomics, 5(2), 522-533. (Methodology for calculating turnover from isotope ratios). Link

-

Cambridge Isotope Laboratories. "Stable Isotope-Labeled Amino Acid Product Information." (Source for DL-Lysine-2-13C specifications and racemic mixture handling). Link

-

Hellerstein, M. K., & Neese, R. A. (1999). "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology, 276(6), E1146-E1170. (The definitive guide on MIDA and calculating synthesis from mass shifts). Link

Disclaimer: This protocol assumes the use of Research Grade reagents. DL-Lysine mixtures contain D-isomers which are generally not metabolized by mammalian cells but may impact transport kinetics. Always validate cell health during the labeling phase.

Sources

Application Note: In Vivo Metabolic Labeling & Flux Analysis using DL-Lysine-2-13C

This Application Note is designed for researchers utilizing DL-Lysine-2-13C dihydrochloride for in vivo metabolic tracing. Unlike standard L-Lysine-U-13C (universal labeling) used in "heavy" SILAC, this specific isotopologue (2-13C) and racemic mixture (DL) presents unique kinetic properties, cost advantages, and analytical challenges that require a specialized protocol.

Introduction & Mechanistic Basis[1][2][3]

The "DL" Duality: A Double-Edged Tracer

The use of DL-Lysine-2-13C introduces a critical variable: stereochemistry. Mammalian systems exhibit strict stereoselectivity.

-

L-Lysine-2-13C (50% of mixture): The biologically active enantiomer. It is incorporated into de novo protein synthesis and catabolized via the Saccharopine pathway in the mitochondria.

-

D-Lysine-2-13C (50% of mixture): generally inert for protein synthesis. It acts as a metabolic tracer for D-Amino Acid Oxidase (DAO) activity (primarily in the kidney and brain) or is excreted renally.

Key Experimental Implication: When calculating tracer dosage, you must account for the fact that only 50% of the mass is bioavailable for protein labeling. However, the D-isomer is not "invisible"—it competes for renal reabsorption (via the megalin pathway) and generates distinct catabolites (pipecolic acid) that must be distinguished from L-lysine catabolites (alpha-aminoadipic acid).

The 2-13C Label Physics

Unlike uniform labeling (+6 Da), the 2-13C label adds exactly +1.00335 Da .

-

Advantage: Ideal for Mass Isotopomer Distribution Analysis (MIDA) to measure fractional synthesis rates (FSR) without the high cost of U-13C reagents.

-

Challenge: The +1 Da peak overlaps with the natural Carbon-13 abundance (M+1) of the peptide. High-resolution Mass Spectrometry (HRMS) and baseline subtraction are mandatory.

Metabolic Pathways & Fate Map

The following diagram illustrates the divergent fates of the DL-mixture, essential for interpreting Mass Spec data.

Figure 1: Divergent metabolic fates of the racemic DL-Lysine tracer. L-isomer drives protein synthesis; D-isomer traces renal/peroxisomal oxidation.

Experimental Protocol: In Vivo Pulse-Chase

Objective: Measure Protein Fractional Synthesis Rate (FSR) in Mouse Liver/Muscle.

Reagent Preparation

-

Compound: DL-Lysine-2-13C dihydrochloride (MW ~220.1 Da).

-

Vehicle: Sterile 0.9% Saline (PBS is acceptable, but saline is preferred to avoid phosphate precipitation with high concentrations of salts).

-

Stock Solution: Prepare a 50 mg/mL stock. Filter sterilize (0.22 µm).

Dosage Calculation (The "DL Correction")

Standard L-Lysine tracers are dosed at ~20-30 mg/kg for pulse labeling. Because DL-Lysine is only 50% active L-isomer:

-

Target Dose (L-equivalent): 30 mg/kg.

-

Required DL-Dose: 60 mg/kg.

-

Note: The D-isomer load (30 mg/kg) is well below the toxicity threshold (LD50 > 4 g/kg) but may induce mild diuresis.

Administration Workflow

| Step | Action | Critical Technical Note |

| 1 | Baseline Bleed | Collect 20 µL tail blood before tracer injection to establish natural isotopic envelope (M+0, M+1). |

| 2 | Tracer Injection | IP Injection: Bolus 60 mg/kg. IV Infusion: For steady-state flux, infuse at 2 mg/kg/min (DL-mix) via jugular catheter. |

| 3 | Chase Period | Pulse: 30 min to 4 hours (depending on protein turnover rate). Steady State: 4-6 hours infusion. |

| 4 | Tissue Harvest | Flash freeze tissues in liquid nitrogen immediately. Lysine metabolism continues ex-vivo if not quenched. |

| 5 | Plasma Collection | Centrifuge blood at 2000 x g, 4°C. Store plasma for enrichment normalization (Precursor Pool). |

Sample Processing & Mass Spectrometry